molecular formula C13H23NO3 B11756787 tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate

tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B11756787
M. Wt: 241.33 g/mol
InChI Key: NUGMELYNLSUXDH-GMTAPVOTSA-N
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Description

The compound tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic heterocyclic molecule featuring a cyclopenta[c]pyridine core fused with a piperidine ring. Its structure includes a hydroxyl group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. The stereochemistry (4aR,6R,7aS) defines its three-dimensional conformation, which is critical for interactions in biological systems. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents .

Key structural features:

  • Bicyclic framework: Combines cyclopentane and pyridine rings, enhancing rigidity and binding specificity.
  • Hydroxyl group: Introduces polarity and hydrogen-bonding capacity.
  • Boc group: Enhances solubility and stability during synthetic processes.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (4aR,6R,7aS)-6-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m1/s1

InChI Key

NUGMELYNLSUXDH-GMTAPVOTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H](C[C@@H]2C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones

A foundational method involves cyclocondensation between cyclopentanone derivatives and propanedinitrile under basic conditions. For example, sodium alkoxide catalysts facilitate Michael addition and subsequent cyclization to form the bicyclic framework.

Example Protocol :

  • Reactants : 2,5-Diarylidenecyclopentanone, propanedinitrile

  • Catalyst : Sodium ethoxide (NaOEt)

  • Solvent : Ethanol, 25°C

  • Outcome : Generates 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives with >80% yield.

This approach is adaptable to introduce substituents at the 3-position, though modifications are required for hydroxyl group incorporation.

Hydroxylation via Ketone Reduction

Sodium Borohydride-Mediated Reduction

Reduction of a 4-oxo intermediate is the most direct route to install the 6-hydroxy group. Patent CN103113288A details this step using sodium borohydride (NaBH₄) in ethanol:

Procedure :

  • Dissolve 4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylate (10 g) in ethanol (100 mL).

  • Cool to 0°C and add NaBH₄ (1.89 g) in batches.

  • Warm to room temperature, stir for 2 hours.

  • Quench with water, extract with ethyl acetate, and concentrate to isolate the 4-hydroxy product (10 g, ~95% yield).

Critical Parameters :

  • Temperature control prevents over-reduction.

  • Ethanol as solvent enhances solubility and reaction homogeneity.

Boc Protection of the Amine Group

Di-tert-Butyl Dicarbonate (Boc₂O) Reaction

The Boc group is introduced to protect the secondary amine, typically via reaction with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions.

Optimized Conditions :

  • Reactants : Octahydrocyclopenta[c]pyrrole derivative, Boc₂O (1.2 equiv)

  • Base : Triethylamine (TEA, 2.0 equiv)

  • Solvent : DCM, 0°C → room temperature, 12 hours

  • Yield : 85–90% after silica gel chromatography

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

While specific data for the target compound is limited, analogous syntheses use chiral catalysts or resolving agents. For example, asymmetric hydrogenation with Ru-BINAP complexes achieves enantiomeric excess >90% in related systems.

Diastereomeric Crystallization

Separation of diastereomers via selective crystallization using tartaric acid derivatives is reported for octahydrocyclopenta[c]pyrrole intermediates.

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYield (%)Reference
Ring formationCyclocondensationNaOEt, ethanol, 25°C80–85
Ketone reductionNaBH₄ reductionNaBH₄, ethanol, 0°C → RT90–95
Boc protectionBoc₂O couplingBoc₂O, TEA, DCM85–90

Scalability and Industrial Considerations

  • Solvent Selection : Ethanol and water are preferred for large-scale reductions due to low cost and ease of removal.

  • Catalyst Recovery : Mn(OTf)₂ (used in analogous oxidations) is reusable for up to five cycles without significant loss in activity.

  • Purification : Ethyl acetate extraction followed by rotary evaporation ensures high purity (>98%) with minimal column chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Pharmacological Applications

  • Drug Development :
    • The compound exhibits significant biological activity, making it a potential lead compound for drug development. Its ability to form hydrogen bonds with biomolecules enhances its binding affinity to target proteins or enzymes, which is crucial in drug design.
    • Research indicates that it can influence various biochemical pathways, suggesting potential therapeutic effects in treating diseases related to those pathways.
  • Biological Interaction Studies :
    • Interaction studies have shown that tert-butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate can interact with different biomolecules, which is essential for understanding its pharmacodynamics and pharmacokinetics.
    • The compound's stereochemistry and the presence of hydroxyl and carboxylate functional groups may confer unique biological properties compared to structurally similar compounds .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reactions Involving Hydrogen Bond Formation : The mechanism of action is primarily based on the formation of hydrogen bonds with target biomolecules, influencing their activity and stability.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

  • Medicinal Chemistry : A study demonstrated that derivatives of this compound showed promising results in modulating specific biological pathways associated with neurodegenerative diseases.
  • Pharmacokinetics : Research focusing on the absorption and metabolism of this compound indicated favorable pharmacokinetic profiles that support its use in therapeutic contexts .
  • Biochemical Pathway Modulation : Investigations into its mechanism revealed that it could effectively modulate certain biochemical pathways involved in inflammation and pain response .

Mechanism of Action

The mechanism of action of tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic attacks, leading to various biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the Cyclopenta[c]pyridine Family

(a) tert-Butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
  • Structural difference: Replaces the hydroxyl group at C6 with an amino group.
  • This analog is a key intermediate in synthesizing kinase inhibitors and antiviral agents .
  • Biological relevance: Amino-substituted derivatives often exhibit enhanced binding to biological targets compared to hydroxylated analogs due to stronger electrostatic interactions .
(b) Salviadiginine A (Cyclopenta[c]pyridine Derivative)
  • Source : Isolated from Salvia digitaloides .
  • Structural difference : Lacks the Boc group and features additional substituents on the pyridine ring.
  • Activity : Exhibits weak anti-inflammatory properties, suggesting that cyclopenta[c]pyridine scaffolds require specific functionalization for pharmacological efficacy .

Functional Analogs in Drug Discovery

(a) Cyclopenta[c]pyrrole-1-carboxamide (VX-950, Telaprevir)
  • Structural difference : Replaces pyridine with a pyrrole ring.
  • Activity : Potent HCV NS3/4A protease inhibitor (EC50 = 354 nM) .
(b) Pyrano[3,4-c]pyridine-Based Hybrids
  • Structural difference : Incorporates a fused pyran ring and 1,2,3-triazole units.
  • Activity : Demonstrates anticonvulsant and psychotropic properties, with EC50 values < 100 mg/kg in maximal electroshock (MES) models .
  • Comparison : The absence of a triazole unit in the target compound may limit its neuroactivity, but the hydroxyl group could enable alternative mechanisms (e.g., modulation of GABA receptors) .

Cancer-Targeting Cyclopenta[b]pyridine Derivatives

  • Example : 1'-(Imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine derivatives.
  • Activity : SHP2 inhibitors with IC50 < 10 nM in kinase assays .
  • Comparison : The cyclopenta[c]pyridine core in the target compound differs in ring fusion position (b vs. c), which may affect steric interactions in kinase binding pockets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target compound Cyclopenta[c]pyridine C6-OH, Boc group Intermediate (hypothetical)
6-Amino analog Cyclopenta[c]pyridine C6-NH2, Boc group Kinase intermediate
Salviadiginine A Cyclopenta[c]pyridine Unmodified pyridine Weak anti-inflammatory
VX-950 (Telaprevir) Cyclopenta[c]pyrrole Carboxamide Anti-HCV (EC50 = 354 nM)
Pyrano[3,4-c]pyridine hybrids Pyrano-pyridine Triazole units Anticonvulsant (EC50 < 100 mg/kg)
SHP2 inhibitors Cyclopenta[b]pyridine Spiro-piperidine, imidazole Anticancer (IC50 < 10 nM)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Reference
Target compound 240.34 1.2 1 (OH group)
6-Amino analog 240.34 0.8 2 (NH2, Boc carbonyl)
VX-950 679.85 3.5 3

Research Findings and Implications

  • Stereochemical sensitivity : The (4aR,6R,7aS) configuration in the target compound ensures optimal spatial arrangement for binding to chiral biological targets, a feature shared with Telaprevir .
  • Functional group tuning: Hydroxyl-to-amino substitutions (as in the 6-amino analog) significantly alter solubility and target engagement, highlighting the need for precision in medicinal chemistry .

Biological Activity

tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol. Its structure includes a cyclopenta[c]pyridine framework, which is significant for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules, influencing biochemical pathways. The interaction with proteins or enzymes enhances its binding affinity, making it a candidate for drug design and development. Studies suggest that the compound may exhibit pharmacological effects through modulation of receptor activity and enzyme inhibition.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.
  • Cytotoxic Effects : In vitro assays indicate that the compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Study on Similar Compounds : A comparative study involving structurally similar compounds revealed that modifications in the hydroxyl and carboxylate groups significantly affect biological activity. For instance, alterations in stereochemistry led to variations in binding affinity and potency at target receptors .
  • Anticancer Potential : In a study assessing the cytotoxicity of various bicyclic compounds, this compound was found to induce apoptosis in specific cancer cell lines at micromolar concentrations .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesSimilarity Index
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateContains hexahydro structure0.92
N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptaneAzabicyclic structure0.92
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylatePiperidine ring0.92
tert-Butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylateAza-bicyclic structure0.91
rel-(1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateHydroxymethyl group0.90

The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxyl and carboxylate functional groups that may confer distinct biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate, and how can yields be optimized?

  • Methodology :

  • Stepwise assembly : Begin with a bicyclic core (e.g., octahydrocyclopenta[c]pyridine) synthesized via palladium-catalyzed cyclization (e.g., aza-Heck cascades) .

  • Functionalization : Introduce the hydroxyl group at C6 via stereoselective oxidation (e.g., Sharpless asymmetric dihydroxylation) and protect the amine with tert-butyl carbamate (Boc) using Boc anhydride under basic conditions (e.g., NaHCO₃/DCM) .

  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to isolate intermediates. Final product purity ≥95% can be confirmed via HPLC .

  • Yield optimization : Optimize catalyst loading (e.g., 2.5–5 mol% Pd₂(dba)₃) and reaction time (16–24 hrs) .

    Reaction Step Catalyst/Solvent Yield
    CyclizationPd₂(dba)₃, THF40–78%
    Boc protectionBoc₂O, DCM60–85%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify protons on the bicyclic core (δ 1.2–3.5 ppm for CH/CH₂ groups) and tert-butyl (δ 1.4 ppm, singlet) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~155 ppm) and quaternary carbons (e.g., cyclopentane carbons, δ 25–35 ppm) .
    • Infrared Spectroscopy (IR) : Detect hydroxyl (O–H stretch, ~3400 cm⁻¹) and carbamate C=O (1720–1740 cm⁻¹) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₃H₂₂N₂O₃: 254.1626) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • General precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • First aid : In case of exposure, rinse skin/eyes with water and seek medical attention. No acute toxicity reported for structurally similar carbamates .

Advanced Research Questions

Q. How can stereochemical integrity at the 4aR,6R,7aS positions be maintained during synthesis?

  • Chiral catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-based for asymmetric hydrogenation) to control bicyclic ring stereochemistry .
  • Stereochemical analysis : Employ 2D NMR (NOESY/ROESY) to confirm spatial proximity of protons (e.g., axial vs. equatorial hydroxyl) .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration .

Q. What mechanistic insights explain competing side reactions during cyclization?

  • Proposed pathway : Palladium-mediated oxidative addition forms a π-allyl intermediate, followed by reductive elimination to close the bicyclic ring. Side products (e.g., linear dimers) arise from incomplete cyclization .
  • Mitigation : Add ligands (e.g., P(4-CF₃C₆H₄)₃) to stabilize Pd intermediates and suppress β-hydride elimination .

Q. How can this compound serve as a precursor in drug discovery?

  • Applications :

  • Enzyme inhibition : Functionalize the hydroxyl group to target proteases (e.g., prolyl oligopeptidase) via boronate ester formation .
  • Peptidomimetics : Replace proline in peptide chains to modulate bioavailability .
    • Biological evaluation : Conduct in vitro assays (IC₅₀ determination) and molecular docking to assess binding affinity .

Q. What strategies address discrepancies in reported spectral data for this compound?

  • Contradiction resolution :

  • Compare experimental NMR shifts with computed data (DFT/B3LYP/6-31G*) .
  • Cross-validate using HSQC (¹H-¹³C correlation) to assign ambiguous peaks .
    • Case example : Conflicting ¹³C signals for C3a (δ 48–52 ppm) may arise from conformational flexibility; variable-temperature NMR clarifies dynamic effects .

Q. How can stability studies guide long-term storage conditions?

  • Degradation pathways : Hydrolysis of the Boc group under acidic/neutral conditions or oxidation of the hydroxyl group .
  • Analytical monitoring : Use LC-MS to detect degradation products (e.g., tert-butanol via GC-MS) .
  • Optimal conditions : Store lyophilized solid at –80°C with desiccant (silica gel) to extend shelf life >2 years .

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